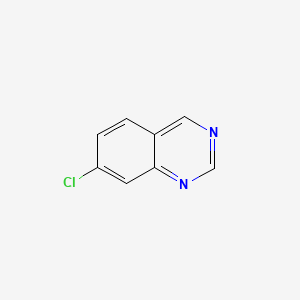

7-Chloroquinazoline

Description

BenchChem offers high-quality 7-Chloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 7-Chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Its strategic substitution with a chlorine atom at the 7-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental properties of 7-chloroquinazoline, including its physicochemical characteristics, detailed spectroscopic analysis, synthesis methodologies, and chemical reactivity. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important building block in their scientific endeavors.

Introduction: The Significance of the 7-Chloroquinazoline Scaffold

Quinazolines, bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings, are recognized as "privileged structures" in drug discovery.[1] The introduction of a chlorine atom at the 7-position of the quinazoline nucleus creates a unique combination of steric and electronic features that are instrumental in modulating the biological activity of its derivatives. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and provide a reactive handle for further chemical modifications. Consequently, the 7-chloroquinazoline moiety is a key component in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of its fundamental properties is therefore crucial for the rational design and development of novel pharmaceuticals.

Molecular and Physicochemical Properties

The foundational characteristics of 7-chloroquinazoline are essential for its handling, formulation, and application in synthetic chemistry.

A summary of the key physicochemical properties of 7-chloroquinazoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 7556-99-2 | [3][4][5][6] |

| Molecular Formula | C₈H₅ClN₂ | [4][7] |

| Molecular Weight | 164.59 g/mol | [4][7] |

| Melting Point | 252-254 °C | [3] |

| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [3][8] |

| Appearance | Solid | - |

| Solubility | Soluble in ethanol | [3] |

Spectroscopic Profile

A detailed analysis of the spectroscopic data is fundamental for the unambiguous identification and characterization of 7-chloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 7-chloroquinazoline is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinazoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atoms in the pyrimidine ring will appear at a lower field due to the deshielding effect of the adjacent nitrogen atoms. The carbon atom attached to the chlorine (C-7) will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 7-chloroquinazoline will display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond. Key expected absorptions include:

-

Aromatic C-H stretching: ~3050-3150 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1500-1600 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 7-chloroquinazoline will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinazoline ring system and will involve the loss of small molecules such as HCN and chlorine radicals.[9] The isotopic pattern of the molecular ion peak, due to the presence of the ³⁵Cl and ³⁷Cl isotopes, will be a key diagnostic feature.

Synthesis of 7-Chloroquinazoline: Methodologies and Rationale

Several synthetic routes to 7-chloroquinazoline have been reported, each with its own advantages in terms of starting material availability, reaction conditions, and overall yield.

One-Pot Reductive Cyclization

A highly efficient method for the synthesis of the 7-chloroquinazoline core is the one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[2] This approach, inspired by the Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, typically formamide.

Experimental Protocol: One-Pot Synthesis of 7-Chloroquinazoline

-

To a solution of 4-chloro-3-nitrobenzaldehyde in formamide, add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 7-chloroquinazoline.

Causality of Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate. Formamide serves as both the solvent and the source of the N1 and C2 atoms of the quinazoline ring.

Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classical and versatile method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[10] 7-Chloro-4-hydroxyquinazoline can be synthesized from 4-chloroanthranilic acid and subsequently converted to 7-chloroquinazoline.

Experimental Protocol: Niementowski Synthesis and Subsequent Chlorination

-

Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline: Heat a mixture of 4-chloroanthranilic acid and formamide at elevated temperatures (typically 120-180 °C).

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Step 2: Chlorination: Treat the resulting 7-chloro-4-hydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 4,7-dichloroquinazoline.

-

Step 3: Reduction: The 4-chloro group can be selectively removed by catalytic hydrogenation to yield 7-chloroquinazoline.

Causality of Experimental Choices: The Niementowski reaction is a robust method for constructing the quinazolinone core. The subsequent chlorination and reduction steps are standard transformations in heterocyclic chemistry to arrive at the desired 7-chloroquinazoline.

Chemical Reactivity and Functionalization

The reactivity of 7-chloroquinazoline is dominated by the electronic properties of the pyrimidine and benzene rings.

Nucleophilic Aromatic Substitution (SₙAr)

The quinazoline ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. The 4-position is generally more reactive towards nucleophiles than the 2-position. This regioselectivity is a cornerstone of the synthetic utility of chloroquinazolines, allowing for the introduction of a wide range of substituents.

The reaction of 4,7-dichloroquinazoline with various nucleophiles, such as amines, alcohols, and thiols, proceeds readily at the 4-position to yield a diverse library of 4-substituted-7-chloroquinazoline derivatives. This reactivity is fundamental to the use of 7-chloroquinazoline as a scaffold in drug discovery.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 7-position can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from the 7-chloroquinazoline core.

Applications in Drug Discovery and Development

The 7-chloroquinazoline scaffold is a prominent feature in a multitude of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a highly valuable template for drug design.

-

Anticancer Agents: Many 7-chloroquinazoline derivatives have been developed as potent anticancer agents, often by targeting specific protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 7-chloro-4-aminoquinazoline have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Antimicrobial and Antifungal Activity: The 7-chloroquinazoline moiety has been incorporated into compounds exhibiting significant antimicrobial and antifungal properties.[7]

-

Anti-inflammatory and Analgesic Agents: Certain 7-chloro-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

Conclusion

7-Chloroquinazoline is a cornerstone building block in medicinal chemistry, offering a unique combination of structural rigidity, electronic properties, and synthetic accessibility. Its fundamental properties, from its physicochemical characteristics to its predictable reactivity, provide a solid foundation for the design and synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of these core attributes, equipping researchers and drug development professionals with the critical knowledge to harness the full potential of the 7-chloroquinazoline scaffold in their quest for new and improved medicines.

References

-

7-chloroquinazoline manufacturers and suppliers in india. (n.d.). Retrieved January 5, 2026, from [Link]

-

7-CHLOROQUINAZOLINE ,7556-99-2 Spectrum_Chemical Cloud Database - Chemcd. (n.d.). Retrieved January 5, 2026, from [Link]

-

CAS 7556-99-2 | 7-Chloroquinazoline - Alchem.Pharmtech. (n.d.). Retrieved January 5, 2026, from [Link]

-

7-chloroquinazoline, CasNo.7556-99-2 coolpharm Ltd China (Mainland) - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Specifications of 7-Chloroquinazoline. (n.d.). Retrieved January 5, 2026, from [Link]

-

4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- N/A,Methyl 4-(4-Boc-4,7-diazaspiro[2.5]octan-7-yl)-5-fluoro-6-[(S)-1 ... (n.d.). Retrieved January 5, 2026, from https://www.chemsrc.com/en/cas/N/A_122393.html

-

7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Chloroquinoline - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Chloro-2-nitrobenzaldehyde | CAS#:5551-11-1 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

-

7-Chloroquinazoline [CAS: 7556-99-2] - Ivy Fine Chemicals. (n.d.). Retrieved January 5, 2026, from [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Niementowski quinazoline synthesis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

3 - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

Niementowski Quinazoline Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Retrieved January 5, 2026, from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Niementowski quinazoline synthesis - chemeurope.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (n.d.). Retrieved January 5, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

4,7-Dichloroquinoline - Naarini Molbio Pharma. (n.d.). Retrieved January 5, 2026, from [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

- CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents. (n.d.).

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Retrieved January 5, 2026, from [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (n.d.). Retrieved January 5, 2026, from [Link][Link]

Sources

- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7556-99-2 | CAS DataBase [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 7-chloroquinazoline | 7556-99-2 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 7-chloroquinazoline manufacturers and suppliers in india [chemicalbook.com]

- 8. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]

- 9. 7-Chloroquinolin-4-ol(86-99-7) IR Spectrum [m.chemicalbook.com]

- 10. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [chemicalbook.com]

The 7-Chloroquinazoline Scaffold: A Cornerstone in the Development of Tyrosine Kinase Inhibitors

An In-depth Technical Guide:

Abstract

The 7-chloroquinazoline core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous clinically successful targeted cancer therapies. This guide provides an in-depth technical exploration of the mechanism of action attributable to this chemical moiety, not as a standalone agent, but as a critical component of potent enzyme inhibitors. We will dissect the molecular interactions that enable 7-chloroquinazoline derivatives to function as ATP-competitive inhibitors of tyrosine kinases, with a primary focus on the Epidermal Growth Factor Receptor (EGFR). Through a detailed examination of archetypal drugs such as Gefitinib, this whitepaper will elucidate the downstream signaling consequences of target engagement and present robust, field-proven experimental workflows for characterizing novel compounds based on this versatile scaffold.

The 7-Chloroquinazoline Scaffold: An Introduction to a Privileged Structure

The quinazoline ring system, a bicyclic aromatic heterocycle, rose to prominence in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This mimicry allows it to serve as an effective "hinge-binder" within the ATP-binding pocket of a large family of enzymes known as kinases. The addition of a chlorine atom at the 7-position enhances the binding affinity and modulates the electronic properties of the ring system, making 7-chloroquinazoline a foundational scaffold for potent and selective kinase inhibitors.

While 7-chloroquinazoline itself is not a pharmacologically active agent, its true value lies in its role as a modifiable core. By appending various functional groups at other positions (most commonly the 4- and 6-positions), medicinal chemists can fine-tune the molecule's selectivity and potency for specific kinase targets. The most notable successes have been in the development of EGFR Tyrosine Kinase Inhibitors (TKIs), which have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

Core Mechanism of Action: ATP-Competitive Inhibition of EGFR

The primary mechanism of action for 7-chloroquinazoline-based EGFR inhibitors is competitive inhibition at the ATP-binding site within the kinase domain of the receptor.

-

The Hinge-Binding Motif: The quinazoline core is perfectly shaped to interact with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the domain. Specifically, the N1 atom of the quinazoline ring typically forms a critical hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR). This interaction anchors the inhibitor in place.

-

Competitive Antagonism: By occupying this site, the inhibitor physically blocks ATP from binding. Without ATP, the kinase cannot perform its catalytic function—the transfer of a phosphate group to tyrosine residues on its substrate proteins.

-

Signal Transduction Blockade: This cessation of phosphorylation activity effectively shuts down the entire downstream signaling cascade that is normally initiated by EGFR activation. The result is a halt in pro-survival and proliferative signals within the cancer cell.

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of intervention by 7-chloroquinazoline-based inhibitors.

Caption: EGFR signaling pathways and the point of competitive inhibition by 7-chloroquinazoline derivatives.

Case Study: Gefitinib (Iressa)

Gefitinib is a first-generation EGFR-TKI and a quintessential example of a 7-chloroquinazoline-based drug. Its structure features a 4-anilino substitution, which plays a crucial role in its high affinity and selectivity for EGFR.

-

Target: Specifically targets the kinase domain of EGFR. It is particularly effective against tumors harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which render the cancer cells "addicted" to EGFR signaling.

-

Downstream Consequences: By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks two major downstream signaling axes:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to cell cycle arrest.

-

PI3K/Akt/mTOR Pathway: Blockade of this pathway is critical for promoting apoptosis (programmed cell death) and inhibiting protein synthesis.

-

-

Cellular Outcome: The combined effect is a potent anti-proliferative and pro-apoptotic action specifically in EGFR-dependent cancer cells.

| Drug Name | Core Scaffold | Primary Target | IC₅₀ (against wild-type EGFR) |

| Gefitinib | 7-Chloroquinazoline | EGFR | 2-37 nM |

| Erlotinib | 7-Chloroquinazoline | EGFR | 2 nM |

| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) |

Table 1: Inhibitory concentrations (IC₅₀) of prominent quinazoline-based kinase inhibitors. Note that Lapatinib, while closely related, has a quinazoline but not a 7-chloroquinazoline core, demonstrating the broader utility of the scaffold.

Experimental Workflows for Mechanistic Characterization

To validate the mechanism of a novel 7-chloroquinazoline derivative, a multi-step, self-validating experimental cascade is essential. This workflow progresses from direct target engagement in a purified system to complex signaling and phenotypic outcomes in a cellular context.

Caption: A logical workflow for characterizing a novel 7-chloroquinazoline-based kinase inhibitor.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring the amount of ADP produced.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Purified recombinant EGFR kinase

-

Kinase buffer (containing DTT, MgCl₂)

-

ATP solution (at Km concentration for EGFR)

-

Poly-Glu-Tyr (4:1) peptide substrate

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute into the kinase buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Kinase Reaction Setup: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of a solution containing the EGFR enzyme and peptide substrate. c. Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect ADP: a. Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. b. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.

-

Data Acquisition: Incubate for 30 minutes at room temperature, then measure luminescence using a plate reader.

-

Data Analysis: Subtract background luminescence, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol: Western Blot for Downstream Signaling

This protocol assesses the compound's ability to inhibit target phosphorylation and downstream signaling in a cellular context.

Objective: To verify on-target activity by measuring the phosphorylation status of EGFR and its downstream effectors (Akt, ERK).

Materials:

-

EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding & Starvation: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (and a DMSO vehicle control) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies against total EGFR, total Akt, etc., and finally Actin.

-

Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to their respective total protein levels. A successful inhibitor will show a dose-dependent decrease in the p-EGFR/EGFR, p-Akt/Akt, and p-ERK/ERK ratios.

Conclusion and Future Outlook

The 7-chloroquinazoline scaffold is a testament to the power of structure-based drug design. Its ability to effectively anchor inhibitors within the ATP-binding pocket of kinases has made it an invaluable tool in the development of targeted therapies. The principles outlined in this guide—from the fundamental mechanism of ATP competition to the robust experimental workflows for validation—provide a comprehensive framework for researchers working to discover the next generation of kinase inhibitors. Future efforts will likely focus on modifying this core to overcome acquired resistance mechanisms (such as the T790M "gatekeeper" mutation in EGFR) and to develop inhibitors with novel kinase selectivity profiles, further expanding the therapeutic utility of this remarkable chemical entity.

References

-

Title: The discovery of gefitinib (Iressa). Source: Nature Reviews Drug Discovery. URL: [Link]

-

Title: Discovery and development of quinazoline derivatives as potent EGFR inhibitors for non-small-cell lung cancer. Source: Expert Opinion on Drug Discovery. URL: [Link]

-

Title: Gefitinib: a selective epidermal growth factor receptor tyrosine kinase inhibitor. Source: The International Journal of Biochemistry & Cell Biology. URL: [Link]

-

Title: ZD1839 (Iressa): a selective epidermal growth factor receptor tyrosine kinase inhibitor. Source: Endocrine-Related Cancer. URL: [Link]

-

Title: A review of erlotinib and its clinical use. Source: Expert Review of Anticancer Therapy. URL: [Link]

7-Chloroquinazoline Derivatives: A Technical Guide to Their Biological Activity

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides an excellent framework for orienting substituents to interact with various biological targets.[2] Among the vast library of quinazoline derivatives, those bearing a chlorine atom at the 7-position have garnered significant attention from the research community. This substitution pattern is a key feature in several therapeutic agents and serves as a crucial intermediate in drug discovery.[3] This guide provides an in-depth exploration of the diverse biological activities of 7-chloroquinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and applications in modern drug development.

I. Anticancer Activity: Targeting Kinase Signaling

The most prominent and well-documented biological activity of 7-chloroquinazoline derivatives is their potent anticancer effect, primarily achieved through the inhibition of protein kinases.[4] Protein kinases are critical enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The 7-chloro-4-anilinoquinazoline scaffold is the cornerstone of several first-generation EGFR inhibitors.[6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[5][7] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7][8]

Mechanism of Action: 7-Chloroquinazoline derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[6] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino side chain occupies the adjacent hydrophobic pocket. The chlorine atom at the 7-position often contributes to favorable interactions within the active site.

Key Examples of 7-Chloroquinazoline-based EGFR Inhibitors:

-

Gefitinib (Iressa®): One of the first approved EGFR inhibitors for NSCLC. It features a 7-chloro-6-methoxy-4-anilinoquinazoline core.

-

Erlotinib (Tarceva®): Another first-generation EGFR inhibitor with a similar quinazoline core, approved for NSCLC and pancreatic cancer.[6][7]

Below is a diagram illustrating the general workflow for the discovery and evaluation of these kinase inhibitors.

Caption: A generalized workflow for the development of 7-chloroquinazoline kinase inhibitors.

B. Multi-Targeted Kinase Inhibition

Beyond EGFR, researchers have modified the 7-chloroquinazoline scaffold to inhibit other key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis.[9] Some derivatives have been designed as dual EGFR/VEGFR2 inhibitors, offering a multi-pronged attack on cancer by simultaneously inhibiting tumor growth and its blood supply.[6]

The following diagram depicts a simplified EGFR signaling pathway and the point of inhibition by 7-chloroquinazoline derivatives.

Caption: Inhibition of the EGFR signaling pathway by 7-chloroquinazoline derivatives.

C. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For 7-chloro-4-anilinoquinazolines, key findings include:

-

Position 4: The 4-anilino moiety is critical for EGFR inhibition. Substitutions on this aniline ring can modulate potency and selectivity.[10]

-

Positions 6 and 7: Small, electron-donating groups like methoxy or ethoxy at these positions often enhance activity.[11] The 7-chloro group is a common feature in many potent inhibitors.

-

Bulky Substituents: The introduction of bulkier groups at position 7 can be favorable for inhibitory activity.[10]

II. Antimicrobial and Antiparasitic Activities

While the anticancer properties are most prominent, the 7-chloroquinazoline scaffold has also been explored for other therapeutic applications.

A. Antibacterial Activity

Certain 2-(amino)quinazolin-4(3H)-one derivatives featuring a 7-chloro substituent have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[12] These compounds represent a promising avenue for the development of new antibiotics to combat drug-resistant bacteria.

B. Antimalarial Activity

The related 7-chloroquinoline core is famous for its use in antimalarial drugs like chloroquine.[13] Researchers have investigated 7-chloroquinazoline derivatives for their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Studies have shown that substitutions at the 7-position, including chloro, bromo, and iodo groups, can result in potent antiplasmodial activity against both chloroquine-susceptible and -resistant strains.[13]

C. Antifungal Activity

Derivatives such as 7-chloroquinolin-4-yl arylhydrazones have been evaluated for their antifungal properties against various Candida species.[14] Some of these compounds have shown minimum inhibitory concentration (MIC) values comparable to the standard antifungal drug fluconazole.[14]

III. Other Biological Activities

The versatility of the 7-chloroquinazoline scaffold extends to other areas of pharmacology.

A. Anti-inflammatory and Analgesic Effects

Some 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[15] Docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-II (COX-2), a key enzyme in the inflammatory pathway.[15] Similarly, 7-chloro-4-(phenylselanyl) quinoline derivatives have shown promise as antinociceptive and anti-inflammatory agents, with a higher affinity for COX-2 over COX-1.[16]

IV. Synthesis and Experimental Protocols

The synthesis of 7-chloroquinazoline derivatives is a well-established area of organic chemistry, allowing for the generation of diverse compound libraries for biological screening.

A. General Synthetic Strategy

A common and efficient method for synthesizing the 7-chloroquinazoline core is through a one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[3] This approach avoids the isolation of potentially unstable intermediates. Another widely used method involves the reaction of 4-chloro anthranilic acid with reagents like benzoyl chloride, followed by cyclization.[15] The chlorine at the 4-position of the quinazoline ring is a reactive leaving group, readily displaced by nucleophiles like amines to create a diverse range of 4-substituted derivatives.[2][17]

B. Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a 7-chloroquinazoline derivative against a target kinase (e.g., EGFR).

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (7-chloroquinazoline derivative) dissolved in DMSO

-

Kinase assay buffer

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To the wells of a 384-well plate, add:

-

Kinase assay buffer

-

Test compound at various concentrations

-

EGFR kinase enzyme

-

Substrate peptide

-

-

Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[2]

Conclusion and Future Perspectives

7-Chloroquinazoline derivatives represent a highly versatile and pharmacologically significant class of compounds. Their success as kinase inhibitors in oncology has paved the way for their exploration in a multitude of other therapeutic areas. The established synthetic routes and the amenability of the scaffold to chemical modification ensure that this "privileged structure" will continue to be a focal point of drug discovery research. Future efforts will likely focus on developing next-generation inhibitors that can overcome drug resistance, improve selectivity profiles to minimize off-target effects, and expand their utility to treat a wider range of diseases, from infectious agents to inflammatory disorders.

References

[3] BenchChem. (2025). Application Notes: Synthesis of 7-Chloroquinazolines from 4-Chloro-3-nitrobenzaldehyde. Retrieved from [18] Da Cruz, E. F., et al. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. Retrieved from [19] Perin, N., et al. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved from [16] Chem Biodivers. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. Retrieved from [20] Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Retrieved from [21] ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [15] Mahato, A., et al. (2017). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Retrieved from [2] BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Retrieved from [5] Sharma, R., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [22] da Silva, G. O., et al. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Retrieved from [13] Madrid, P. B., et al. (n.d.). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Retrieved from [10] Iacob, A.-D., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [12] Chen, P.-Y., et al. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Retrieved from [17] Wang, Z., et al. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Retrieved from [23] ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. Retrieved from Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [1] Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [14] ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [8] Jang, J., et al. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. Retrieved from [9] Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [24] Al-Rashida, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Retrieved from [11] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Retrieved from [25] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Retrieved from [4] Google Patents. (n.d.). US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof. Retrieved from [26] Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [6] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [27] Iacob, A.-D., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Retrieved from [7] Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Retrieved from

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 26. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Chloroquinazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, the 7-chloroquinazoline moiety has emerged as a particularly significant pharmacophore, integral to the design of a multitude of therapeutic agents, especially in oncology.[3] This technical guide provides a comprehensive overview of the 7-chloroquinazoline core, delving into its synthesis, functionalization, and profound impact on drug discovery. We will explore its critical role in the development of kinase inhibitors, analyze structure-activity relationships, and present detailed experimental protocols, offering field-proven insights for professionals in drug development.

The Significance of the 7-Chloroquinazoline Core

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile framework for the strategic placement of various substituents.[4] The introduction of a chlorine atom at the 7-position significantly influences the electronic properties and binding interactions of the molecule. This substitution has proven to be a key feature in many potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

The 7-chloroquinazoline scaffold is a cornerstone in the development of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both of which are pivotal in tumor growth, proliferation, and angiogenesis.[6][7]

Synthetic Strategies for the 7-Chloroquinazoline Scaffold

The construction of the 7-chloroquinazoline core and its subsequent derivatization are crucial steps in the synthesis of targeted therapeutics. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency.

One-Pot Reductive Cyclization

A highly efficient method for synthesizing the 7-chloroquinazoline core is through a one-pot reductive cyclization.[3] This approach often utilizes readily available starting materials like 4-chloro-3-nitrobenzaldehyde. The process involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, such as formamide.[3] This strategy is advantageous as it avoids the isolation of potentially unstable intermediates.[3]

Synthesis from Anthranilic Acid Derivatives

Another common and versatile approach begins with substituted anthranilic acids. For instance, 4-chloro anthranilic acid can be reacted with benzoyl chloride in the presence of pyridine to form a 7-chloro-2-phenyl benzoxazin-4-one derivative.[8] This intermediate can then be treated with hydrazine hydrate to yield a 3-amino-7-chloro-2-phenylquinazolin-4-one, which serves as a versatile precursor for further functionalization.[8]

Functionalization at the C4 Position

The C4 position of the 7-chloroquinazoline ring is a key point for introducing diversity and modulating biological activity. The chlorine atom at this position acts as a good leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines and other nucleophiles.[9][10] This reaction is fundamental to the synthesis of a vast library of 4-anilinoquinazoline derivatives, which are prominent in the field of kinase inhibition.[11]

Experimental Protocol: Synthesis of 4-Anilino-7-chloroquinazoline Derivatives

This protocol outlines a general procedure for the N-arylation of 4-chloroquinazolines.

Materials:

-

6-Bromo-4-chloroquinazoline

-

Appropriate arylamine (ArNH₂)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 6-bromo-4-chloroquinazoline (1.0 equivalent) in ethanol, add the desired arylamine (1.5 equivalents).[12]

-

Heat the reaction mixture at reflux for 12 hours.[12]

-

Cool the solution to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to yield the desired 4-arylamino-6-bromoquinazoline.[12]

The 7-Chloroquinazoline Scaffold in Kinase Inhibition

The 7-chloroquinazoline core is a hallmark of numerous potent and selective kinase inhibitors. Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[6][13] The 4-anilinoquinazoline scaffold, often featuring a 7-chloro substituent, has been instrumental in the development of first-generation EGFR inhibitors like gefitinib and erlotinib.[11][14] These drugs compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways and inhibiting tumor growth.[15]

The 7-chloro group often contributes to favorable interactions within the kinase active site.[5] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring, as well as modifications at the 6- and 7-positions of the quinazoline core, significantly impact potency and selectivity.[14][15] For instance, the introduction of a methoxy group at the 7-position, alongside the 6-substituent, is a common feature in many potent EGFR inhibitors.[14]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] The 7-chloroquinazoline scaffold has also been successfully employed in the design of VEGFR inhibitors. By targeting VEGFR-2, these compounds can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and suppressing tumor growth.[7][16]

Multi-Targeted Kinase Inhibitors

The versatility of the 7-chloroquinazoline scaffold allows for the development of multi-targeted kinase inhibitors, which can simultaneously block multiple signaling pathways involved in cancer progression. This approach can lead to enhanced efficacy and potentially overcome drug resistance. Several 7-chloroquinazoline-based compounds have been designed to inhibit both EGFR and VEGFR, as well as other relevant kinases like those in the Src family.[5]

Visualization of Key Concepts

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a 7-chloroquinazoline-based inhibitor.

Caption: Inhibition of the EGFR signaling cascade by a 7-chloroquinazoline-based inhibitor.

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of 7-chloroquinazoline derivatives.

Caption: A generalized workflow for the synthesis and evaluation of 7-chloroquinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-chloroquinazoline derivatives is highly dependent on their substitution patterns. Extensive SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.[17][18]

| Position | Modification | Impact on Activity |

| C4 | Substitution with various anilino moieties is a cornerstone for potent kinase inhibition.[15] The nature and position of substituents on the aniline ring are critical for modulating potency and selectivity.[4] | |

| C6 | Introduction of small, lipophilic groups can enhance binding affinity.[14] | |

| C7 | The chloro group is often crucial for activity, though other halogens like bromo and iodo can also be effective.[17] Methoxy groups at this position are also common in potent inhibitors.[14] | |

| Aniline Ring | Electron-withdrawing groups, such as fluoro, chloro, or bromo, on the aniline ring often enhance inhibitory activity.[4] |

Table 1: Key Structure-Activity Relationships for 7-Chloroquinazoline-Based Kinase Inhibitors

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[19][20] In the context of the 7-chloroquinazoline scaffold, bioisosteric replacements can be employed to fine-tune properties such as solubility, metabolic stability, and target selectivity.[21]

For example, replacing the chlorine atom at the 7-position with other groups can be explored. While chlorine is often optimal, groups like bromine or iodine have shown comparable activity in some cases, whereas fluorine or trifluoromethyl groups have led to reduced activity.[17] Bioisosteric replacement of the entire quinazoline core with other heterocyclic systems is also a strategy to explore novel chemical space and intellectual property.[19]

Future Perspectives

The 7-chloroquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Development of next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies, such as those targeting mutations in the EGFR kinase domain.[13]

-

Exploration of new therapeutic areas: While oncology has been the primary focus, the diverse biological activities of quinazoline derivatives suggest their potential in other areas, such as anti-inflammatory, antimicrobial, and antiviral applications.[22][23]

-

Application of novel synthetic methodologies: The use of flow chemistry, photochemistry, and electrochemistry can provide more efficient and sustainable routes to synthesize and functionalize the quinazoline core.[9]

Conclusion

The 7-chloroquinazoline scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. Its role in the development of targeted kinase inhibitors has had a profound impact on the treatment of cancer. A deep understanding of its synthesis, functionalization, and structure-activity relationships is essential for medicinal chemists and drug development professionals. As research continues to evolve, the 7-chloroquinazoline core is poised to remain a central element in the design of innovative and effective therapies for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 21. preprints.org [preprints.org]

- 22. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Chloroquinazoline: A Comprehensive Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, quinazoline and its derivatives represent a class of heterocyclic compounds of paramount importance. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The biological efficacy and therapeutic potential of these compounds are intrinsically linked to their precise molecular structure. 7-Chloroquinazoline, a key intermediate in the synthesis of numerous bioactive molecules, is no exception. Its chemical identity, purity, and stability are critical parameters that underpin the reliability and reproducibility of research and development endeavors.

This technical guide provides an in-depth analysis of the spectroscopic data of 7-Chloroquinazoline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for the parent 7-Chloroquinazoline are not widely available in public databases, this guide will leverage data from closely related analogs, such as 7-chloro-2-phenylquinazolin-4(3H)-one and 7-chloro-2-(4-chlorophenyl)-4-methoxyquinazoline, to provide a robust and scientifically grounded interpretation of its expected spectroscopic characteristics. This approach not only offers a comprehensive spectral profile of 7-Chloroquinazoline but also illustrates the fundamental principles of spectroscopic analysis in the context of substituted heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 7-Chloroquinazoline is expected to reveal a distinct set of signals corresponding to the protons of the quinazoline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

Predicted ¹H NMR Data for 7-Chloroquinazoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.2 | s | - |

| H-4 | ~8.8 | s | - |

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.6 | dd | ~8.5, 2.0 |

| H-8 | ~7.9 | d | ~2.0 |

Note: These are predicted values based on the analysis of substituted quinazoline derivatives and established principles of NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of H-2 and H-4 are attributed to the deshielding effect of the adjacent electronegative nitrogen atoms. The protons on the benzene ring (H-5, H-6, and H-8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted aromatic system. H-5 is expected to appear as a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will show a smaller coupling constant and appear as a doublet. The presence of the electron-withdrawing chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6 and H-8.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a quinazoline derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[1]

-

Data Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Workflow for ¹H NMR Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Predicted Mass Spectrometry Data for 7-Chloroquinazoline

The molecular formula of 7-Chloroquinazoline is C₈H₅ClN₂. The nominal molecular weight is approximately 164.59 g/mol .

| m/z | Interpretation |

| 164/166 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |

| 129 | Loss of chlorine radical ([M-Cl]⁺) |

| 102 | Loss of HCN from [M-Cl]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and analysis of related chloro-substituted heterocyclic compounds. [3][4][5] Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 7-Chloroquinazoline is expected to show a prominent molecular ion peak ([M]⁺) at m/z 164. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak ([M+2]⁺) at m/z 166 with about one-third the intensity of the molecular ion peak is anticipated. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation of the molecular ion is likely to proceed through several pathways. A common fragmentation for chloroaromatic compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 129. Further fragmentation of this ion could involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 102.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that induces fragmentation. Electrospray Ionization (ESI) is a softer ionization method that typically produces the protonated molecular ion ([M+H]⁺).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 7-Chloroquinazoline. While direct experimental data for the parent compound is limited, the predictive analysis based on closely related analogs and fundamental spectroscopic principles offers a reliable and scientifically sound profile. The combination of ¹H and ¹³C NMR provides a detailed map of the molecular skeleton, IR spectroscopy confirms the presence of key functional groups and vibrational characteristics, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways.

For researchers and scientists in the field of drug development and materials science, a thorough understanding and application of these spectroscopic techniques are indispensable. They not only validate the chemical identity and purity of 7-Chloroquinazoline but also provide the foundational data necessary for further research, ensuring the integrity and reproducibility of scientific outcomes.

References

- Jin, L., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Supporting Information for "An efficient one-pot synthesis of 4-alkoxy-2-aryl(alkyl)quinazolines from 2-aminobenzonitriles". (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for "Synthesis of quinazolin-4(3H)-ones via palladium-catalyzed aerobic oxidative annulation of 2-aminobenzamides with aldehydes". (n.d.). The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed. [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC - PubMed Central. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC - NIH. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability Profile of 7-Chloroquinazoline

Abstract

7-Chloroquinazoline is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its physicochemical properties, particularly solubility and stability, are paramount as they profoundly influence reaction kinetics, purification, formulation, and ultimately, the bioavailability and efficacy of its derivatives. This technical guide provides a comprehensive analysis of the solubility and stability profile of 7-chloroquinazoline, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions, supported by detailed, actionable experimental protocols and data presentation.

Introduction: The Significance of 7-Chloroquinazoline

The quinazoline core is a privileged structure in drug discovery, with numerous derivatives approved as therapeutic agents, particularly in oncology. The presence of a chlorine atom at the 7-position of the quinazoline ring offers a strategic point for chemical modification, enabling the synthesis of diverse compound libraries for screening.[1] Understanding the fundamental characteristics of this building block is not merely academic; it is a prerequisite for efficient and successful drug development. Poor solubility can halt a promising synthetic route, while unaddressed instability can compromise the integrity of research data and the shelf-life of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource for navigating these critical parameters.

Core Physicochemical Properties

A molecule's solubility and stability are dictated by its intrinsic physicochemical properties. While specific experimental data for 7-chloroquinazoline is not extensively published, we can infer its likely characteristics from related structures like 4-chloroquinazoline and 7-chloroquinoline.

| Property | Predicted/Reference Value | Significance for Solubility & Stability |

| Molecular Formula | C₈H₅ClN₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 164.59 g/mol | Influences diffusion rates and solubility limits. |

| Melting Point | ~96-100 °C (for 4-chloroquinazoline) | Indicates the strength of the crystal lattice, which must be overcome for dissolution. A higher melting point often correlates with lower solubility. |

| pKa (Predicted) | ~1.5 - 2.5 | The quinazoline nitrogens are weakly basic. The pKa determines the extent of ionization at different pH values, which critically impacts aqueous solubility. |

| LogP (Predicted) | ~2.5 - 3.0 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating a preference for organic solvents over water. |

Note: Predicted values are estimations based on computational models and data from structurally similar compounds.

Solubility Profile of 7-Chloroquinazoline

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For a synthetic intermediate like 7-chloroquinazoline, solubility dictates the choice of reaction media, purification methods (crystallization, chromatography), and analytical sample preparation.

Solubility in Organic Solvents

Based on its predicted moderate lipophilicity, 7-chloroquinazoline is expected to exhibit good solubility in a range of common organic solvents. This is crucial for its use in synthetic organic chemistry.

Expected Solubility Hierarchy (Qualitative):

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents are effective at solvating moderately polar, aromatic compounds.

-

Moderate Solubility: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone.

-

Low to Sparingly Soluble: Methanol, Ethanol, Isopropanol. Polar protic solvents are less ideal for solvating the largely nonpolar quinazoline core.

-

Insoluble: Hexanes, Heptane. Nonpolar aliphatic solvents are unable to disrupt the intermolecular forces of the crystalline solid.

Aqueous Solubility and pH-Dependence

The aqueous solubility of 7-chloroquinazoline is anticipated to be very low in neutral water due to its lipophilic nature. However, its solubility is highly dependent on pH. The quinazoline ring contains two nitrogen atoms which are weakly basic. In acidic conditions (pH < pKa), the nitrogen atoms can become protonated, forming a cationic salt that is significantly more water-soluble.

Causality Explained: The protonation of the quinazoline nitrogen introduces a formal positive charge, transforming the molecule into an ion. This ion can then participate in strong ion-dipole interactions with polar water molecules, dramatically overcoming the energy of the crystal lattice and leading to a substantial increase in aqueous solubility compared to the neutral form.

Experimental Protocol: Kinetic Solubility Assay

To quantitatively assess solubility, a kinetic solubility assay using HPLC-UV is a standard, high-throughput method. This protocol provides a self-validating system for determining solubility in various media.

Objective: To determine the kinetic solubility of 7-chloroquinazoline in a selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 7-chloroquinazoline (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO to prepare standards for the calibration curve (e.g., 1000 µM, 500 µM, 250 µM, etc.).

-

Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach equilibrium. During this time, any compound exceeding its solubility limit will precipitate out.

-

Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated solid.

-

Analysis: Carefully transfer a portion of the supernatant to a new analysis plate. Analyze both the calibration standards and the supernatant samples by a validated stability-indicating HPLC-UV method.[2][3][4]

-

Quantification: Determine the concentration of 7-chloroquinazoline in the supernatant by comparing its peak area to the calibration curve generated from the standards. This concentration represents the kinetic solubility.

Diagram: Kinetic Solubility Workflow Below is a diagram illustrating the key steps in the kinetic solubility determination workflow.

Caption: Workflow for determining kinetic solubility via HPLC-UV.

Stability Profile of 7-Chloroquinazoline

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, and light.[5][6] For an intermediate, this informs optimal storage conditions and identifies potential liabilities that could carry through a synthetic route.

Forced Degradation Studies (Stress Testing)